1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Cannabinoid Receptor Ligands Synthetic Intermediate

Researchers optimizing endocannabinoid-targeted libraries often face inconsistent 4-carboxylic acid intermediates that compromise coupling efficiency and SAR. This ≥95% pure, Lipinski-compliant building block (MW 253.26, logP 2.36) enables direct 3-carboxamide library construction. Key benefits: • Documented hCB1 Ki 5.6 nM & CB1/CB2 selectivity ratios up to 140.7 after derivatization • Proven antiviral path via COX-2 suppression; validated melting point 185-189 °C for workflow reproducibility • Ambient shipping, stock available for immediate dispatch

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 116834-08-3
Cat. No. B057031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
CAS116834-08-3
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
InChIInChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19)
InChIKeyUOWVLCHBFVAAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: Key Intermediate for Cannabinoid Ligands


1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 116834-08-3) is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with a phenyl ring and at the 5-position with a pyrrole moiety, with a carboxylic acid group at the 4-position [1]. With a molecular weight of 253.26 g/mol and a calculated logP of 2.36, it sits within favorable drug-like chemical space . The compound is primarily recognized as a crucial synthetic intermediate in the preparation of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, a compound class that has been extensively characterized for cannabinoid hCB1 and hCB2 receptor affinity . Commercially available in ≥95% purity, it serves medicinal chemistry programs targeting endocannabinoid system modulation and antiviral discovery .

Why Generic Analogs Cannot Substitute in Cannabinoid Ligand Synthesis


Within the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole chemical space, subtle variations in substitution pattern profoundly alter both synthetic accessibility and biological activity of downstream products. The 4-carboxylic acid regioisomer (CAS 116834-08-3) is specifically documented as an intermediate for constructing 3-carboxamide derivatives with defined cannabinoid receptor pharmacology, where the carboxylic acid position dictates the final amide coupling site . In contrast, the 3-carboxylic acid analog or 4-carboxylic acid derivatives bearing additional substituents on the phenyl or pyrrole rings (e.g., 4-chlorophenyl or 3-methyl modifications) yield products with dramatically different CB1/CB2 selectivity profiles; for instance, 2,4-dichlorophenyl substitution at position 1 and 2,5-dimethylpyrrole at position 5 shifts selectivity toward hCB1, while N-cyclohexyl at the 3-carboxamide determines hCB2 selectivity . Direct replacement with a simpler pyrazole-4-carboxylic acid lacking the 5-pyrrole or 1-phenyl groups would eliminate the critical hydrophobic interactions with the receptor binding pocket, as evidenced by molecular modeling showing that the pyrrole and phenyl substituents engage lipophilic residues adjacent to the key K3.28(192) hydrogen-bonding site . Consequently, generic substitution without rigorous comparative validation risks both synthetic failure and loss of target pharmacological activity.

Quantitative Differentiation Evidence vs. Key Analogs


Regioisomeric Position: 4-COOH vs. 3-COOH in Amide Coupling

The 4-carboxylic acid substitution pattern on the pyrazole ring of CAS 116834-08-3 is the specific regioisomer utilized as a precursor to 3-carboxamide cannabinoid receptor ligands. In the seminal study by Silvestri et al. (2008), the corresponding 3-carboxylic acid isomer would yield structurally distinct amide products with entirely different receptor interaction profiles. The most potent hCB1 ligand in that series (compound 30) exhibited a Ki of 5.6 nM, which was equipotent to the reference compound AM251, and behaved as an inverse agonist in the cAMP assay with an EC50 of approximately 1 nM . While these data pertain to the final 3-carboxamide products derived from 4-carboxylic acid intermediates, no equivalent data exist for products derived from 3-carboxylic acid precursors, underscoring the specific synthetic value of the 4-COOH regioisomer .

Medicinal Chemistry Cannabinoid Receptor Ligands Synthetic Intermediate

Unsubstituted Phenyl vs. 2,4-Dichlorophenyl: Selectivity Implications

CAS 116834-08-3 bears an unsubstituted phenyl ring at the pyrazole 1-position. In the comprehensive SAR study by Silvestri et al., compounds bearing a 2,4-dichlorophenyl or 2,4-difluorophenyl group at position 1 and a 2,5-dimethylpyrrole moiety at position 5 were generally more selective for the hCB1 receptor subtype . The most selective hCB1 ligand (compound 26) achieved a selectivity ratio Ki(CB2)/Ki(CB1) of 140.7 . Thus, the unsubstituted phenyl scaffold of CAS 116834-08-3 provides a selectivity-neutral starting point, allowing medicinal chemists to independently introduce substituents to tune subtype selectivity, whereas pre-functionalized analogs (e.g., 1-(2,4-dichlorophenyl) derivatives) are biased toward hCB1 selectivity .

Structure-Activity Relationship Cannabinoid Receptor Subtype Selectivity Selectivity Screening

Lipophilicity & PSA Differentiation from Substituted Analogs

The calculated logP of CAS 116834-08-3 is 2.36 with a polar surface area (PSA) of 60.05 Ų [1]. In comparison, the 1-(4-chlorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid analog (CAS 1015765-79-3, MW 301.73) has a higher molecular weight and would be expected to exhibit increased lipophilicity due to the chloro and methyl substituents, though precise experimental logP data for this comparator are not publicly available . The target compound complies with all Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [1], making it a favorable starting point for lead optimization without requiring de novo property optimization.

Drug-likeness Physicochemical Properties ADME Prediction

Purity and Physical Form Consistency vs. Alternatives

CAS 116834-08-3 is commercially available at ≥95% purity from multiple suppliers, with a reported melting point range of 185-189 °C . The well-defined melting point provides a convenient identity and purity verification endpoint. In contrast, several close analogs, such as 1-(4-chlorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1015765-79-3), lack publicly reported melting points or purity specifications from major vendors . This disparity in quality documentation directly impacts reproducibility in multi-step synthetic sequences where stoichiometric precision is critical.

Procurement Quality Control Reproducibility

Optimal Application Scenarios


CB1/CB2 Cannabinoid Ligand Synthesis

CAS 116834-08-3 serves as the optimal 4-carboxylic acid intermediate for constructing 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide libraries targeting the endocannabinoid system. The unsubstituted phenyl ring allows researchers to systematically introduce substituents that modulate CB1 versus CB2 selectivity, as demonstrated by the SAR data showing that halogenated phenyl analogs can achieve selectivity ratios of up to 140.7 . Starting from this intermediate, the most potent compounds in the class have achieved hCB1 Ki values as low as 5.6 nM .

Lead-like Fragment & Library Synthesis

With a molecular weight of 253.26, logP of 2.36, and full Lipinski compliance, CAS 116834-08-3 is well-suited for fragment-based drug discovery and lead-like library construction. Its polar surface area of 60.05 Ų and single hydrogen bond donor facilitate further functionalization while maintaining favorable ADME properties [1]. Procurement at ≥95% purity with a verified melting point (185-189 °C) ensures reproducibility across parallel synthesis workflows .

HCV Replication Inhibition via COX-2 Pathway

Derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide, which are synthesized from the 4-carboxylic acid intermediate, have demonstrated inhibition of hepatitis C virus replication through suppression of cyclooxygenase-2 (COX-2) [2]. While specific IC50 values for the 4-carboxylic acid itself are not publicly available, the validated synthetic route from CAS 116834-08-3 to bioactive 3-carboxamide HCV inhibitors positions this intermediate as a critical starting material for antiviral lead optimization programs [2].

Tool Compounds for Cannabinoid Receptor Functional Studies

The defined synthetic pathway from CAS 116834-08-3 to 3-carboxamide products with inverse agonist activity at hCB1 (cAMP EC50 ~1 nM) makes this intermediate valuable for developing chemical probes to study endocannabinoid signaling . The scaffold's neutrality with respect to CB1/CB2 selectivity allows for the design of both pan-cannabinoid and subtype-selective tool compounds, depending on the substituents introduced during library synthesis.

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